![molecular formula C6H4Cl2Mg B1617548 Chloro(p-chlorophenyl)magnesium CAS No. 51833-36-4](/img/structure/B1617548.png)
Chloro(p-chlorophenyl)magnesium
Overview
Description
Chloro(p-chlorophenyl)magnesium is a Grignard reagent . It is used in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . It is also used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) has been characterized by FT-IR, ¹H-NMR, ¹³C-NMR, ¹H-¹H NOESY spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of this compound is C6H4Cl2Mg . Its molecular weight is 171.30 g/mol . The InChIKey of the compound is VNIRGXXIOAQKRW-UHFFFAOYSA-M .Chemical Reactions Analysis
This compound is involved in the synthesis of ketamine . The reaction involves the oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 171.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 169.9540472 g/mol .Scientific Research Applications
Environmental Remediation
Magnesium-based systems, including activated magnesium, have been studied for their effectiveness in the dechlorination of chlorophenols , which are classified as probable human carcinogens. These systems, such as ball-milled magnesium with palladium, have shown rapid and complete dechlorination capabilities, indicating their potential in treating water and soils contaminated with toxic compounds (Garbou, Clausen, & Yestrebsky, 2017).
Biomedical Applications
Magnesium and its alloys have been explored for their biodegradable properties in medical implants, offering an alternative to traditional implant materials with superior biocompatibility and biomechanical compatibility. Research has focused on developing polymeric coatings to control the degradation rate of magnesium alloys in physiological environments, highlighting their potential in orthopedic applications (Li et al., 2018).
Energy Storage
Research on rechargeable magnesium batteries showcases the potential of magnesium as an anode material, offering higher energy density compared to lead-acid and nickel-cadmium systems. Studies have developed prototype systems with magnesium organohaloaluminate salts as electrolytes and MgxMo3S4 cathodes, which allow for reversible intercalation of Mg ions (Aurbach et al., 2000).
Catalysis
Magnesium perchlorate has been identified as an efficient catalyst for the synthesis of alpha-aminophosphonates through a three-component reaction. This illustrates the role of magnesium compounds in facilitating organic synthesis reactions, contributing to the development of novel pharmaceuticals and materials (Bhagat & Chakraborti, 2007).
Photosynthesis and Plant Research
Magnesium plays a central role in chlorophyll and photosynthesis research. Studies have explored the interactions of magnesium with chlorophyll a, providing insights into the molecular basis of photosynthesis and the potential for bio-inspired solar energy conversion technologies (Witte et al., 2016).
Magnesium-based Cements
Investigations into magnesium-based cements have revealed their potential for precast construction and road repair. Despite the cost and corrosion issues limiting their use in reinforced concrete, magnesium-based cements offer environmental benefits and specialized applications in construction (Walling & Provis, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that magnesium compounds often play crucial roles in various biochemical reactions, acting as essential cofactors .
Mode of Action
Chlorophenols, which are structurally similar, are known to uncouple oxidative phosphorylation . The strength of this effect is related to the degree of chlorination .
Biochemical Pathways
It’s also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Pharmacokinetics
Chlorphenesin, a related compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Chlorphenesin, a related compound, is known to act as a muscle relaxant, blocking nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other ions can significantly influence the stability and reactivity of magnesium compounds .
properties
IUPAC Name |
magnesium;chlorobenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRGXXIOAQKRW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304529 | |
Record name | Chloro(4-chlorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51833-36-4 | |
Record name | Chloro(p-chlorophenyl)magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(4-chlorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(p-chlorophenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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